Benzyl N-(5-methylpyridin-2-YL)carbamate
Description
Benzyl N-(5-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further substituted at the nitrogen atom with a 5-methylpyridin-2-yl group. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. Carbamates are widely employed as protecting groups for amines in organic synthesis, intermediates in drug development, and as bioactive scaffolds in enzyme inhibition studies.
Properties
IUPAC Name |
benzyl N-(5-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(15-9-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEYFKKFLQHFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(5-methylpyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 5-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl N-(5-methylpyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzyl N-(5-methylpyridin-2-yl)carbamate with structurally related pyridylcarbamates, focusing on synthesis, physicochemical properties, and applications.
Structural and Substituent Variations
2.1.1. Pyridylcarbamates with Different Substitution Patterns
- Properties: Exhibits intra-layer N–H⋯N hydrogen bonding and C–O⋯O–C interactions (O⋯O = 3.06 Å), influencing crystallinity .
- Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9): Synthesis: Likely involves Suzuki coupling precursors. Properties: Molecular weight 354.2 g/mol; contains a boronate ester for cross-coupling reactivity. Computed properties include 1 hydrogen bond donor, 5 acceptors, and high topological polar surface area (69.7 Ų) . Comparison: The boronate ester enhances utility in Suzuki reactions, whereas the target compound’s methyl group may favor stability or specific binding interactions.
2.1.2. Methyl-Substituted Pyridylcarbamates
- Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a) :
Carbamates with Alternative Protecting Groups
- tert-Butyl N-(azabicycloheptanyl)carbamates (CAS 880545-32-4, 134575-17-0):
- Phenylmethyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate (FT-0734074):
Data Tables
Table 1: Physicochemical Properties of Selected Carbamates
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | Not available | ~272.3 (estimated) | 5-methylpyridin-2-yl | Synthesis intermediate |
| Benzyl N-(4-pyridyl)carbamate | Not available | ~243.3 (estimated) | 4-pyridyl | Crystallography studies |
| Benzyl 5-boronate-pyridin-2-ylcarbamate | 1218790-32-9 | 354.2 | Boronate ester | Suzuki coupling precursor |
| Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate | Not available | ~329.4 (estimated) | 3,4,6-trimethyl, 5-benzyloxy | Medicinal chemistry intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
